1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole
Description
1-(4-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole is a substituted indole derivative characterized by a 4-chlorobenzoyl group at the N1 position and a methyl group at the C2 position of the dihydroindole scaffold. For instance, compounds like indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) are well-documented non-steroidal anti-inflammatory drugs (NSAIDs) that share the 4-chlorobenzoyl moiety . The dihydroindole core in the target compound likely confers conformational rigidity, influencing its binding to biological targets such as cyclooxygenase (COX) enzymes .
Properties
IUPAC Name |
(4-chlorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-11-10-13-4-2-3-5-15(13)18(11)16(19)12-6-8-14(17)9-7-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQBJXWSRIEVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole typically involves the acylation of 2-methyl-2,3-dihydro-1H-indole with 4-chlorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
1-(4-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetone, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation . The compound’s structure allows it to bind to certain receptors or proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-Fluorophenylcarbonyl Analog
Heterocyclic Substituents
- Compound : 1-(6-Chloropyrimidin-4-yl)-2,3-dihydro-1H-indole ().
- Key Differences : 6-Chloropyrimidinyl replaces the 4-chlorobenzoyl group.
- Impact : Introduction of a nitrogen-rich heterocycle could enhance interactions with enzymes or receptors via hydrogen bonding. The molecular weight (231.68 g/mol) is lower than the target compound, suggesting reduced steric hindrance .
Modifications at the C2 Position
3,3-Dimethyl and Phenoxy Substituents
- Compound: 1-(4-Chlorobenzoyl)-3,3-dimethyl-2-(4-methylphenoxy)-2,3-dihydro-1H-indole ().
- Key Differences: Addition of 3,3-dimethyl and 4-methylphenoxy groups.
- The phenoxy substituent may enhance lipophilicity and membrane permeability .
Chloroacetyl Substituent
- Compound : 1-(Chloroacetyl)-2-methyl-2,3-dihydro-1H-indole ().
- Key Differences : Chloroacetyl replaces 4-chlorobenzoyl.
- Impact : The smaller chloroacetyl group (vs. aromatic benzoyl) reduces π-π stacking interactions but may improve solubility. Molecular weight (209.67 g/mol) is significantly lower, affecting bioavailability .
Functional Group Additions
Acetic Acid Chain (Indomethacin Analog)
- Compound : Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) ().
- Key Differences : Acetic acid chain at C3 and methoxy group at C3.
- Impact : The carboxylic acid group enables strong binding to COX-1/2 via ionic interactions, while the methoxy group enhances electron density, influencing potency .
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Electron-Withdrawing Groups : The 4-chlorobenzoyl group (as in indomethacin) enhances COX binding via halogen bonding .
- Steric Effects : Bulky substituents (e.g., 3,3-dimethyl in ) may reduce metabolic clearance but limit target accessibility .
- Solubility : Pyridinyl or fluorine-containing analogs () demonstrate improved aqueous solubility, critical for oral bioavailability .
Biological Activity
1-(4-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features an indole core structure, which is known for its versatility in biological applications. The presence of the 4-chlorobenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including 1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- In Vitro Cytotoxicity : A study evaluated the compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated an IC50 value of approximately 5.0 µM for MCF-7 cells, suggesting potent anticancer activity compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased markers of early and late apoptosis during flow cytometry analysis. This process was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent .
Antimicrobial Activity
The indole scaffold is well-recognized for its antimicrobial properties. 1-(4-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings
A series of experiments demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 4 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These findings position it as a candidate for further development in combating antibiotic-resistant infections.
Data Summary
| Biological Activity | Cell Line / Pathogen | IC50 / MIC | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 µM | |
| Anticancer | HCT-116 | 6.0 µM | |
| Antimicrobial | Staphylococcus aureus | 8 µg/mL | |
| Antimicrobial | Escherichia coli | 16 µg/mL |
Mechanisms of Biological Activity
The biological activity of 1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in pathogens.
- Structure-Activity Relationship (SAR) : Modifications to the indole structure can enhance potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
